Spirorenone

Mineralocorticoid receptor antagonism In vivo pharmacology Aldosterone antagonism

Spirorenone (ZK-35973) resolves the off-target confounds that plague spironolactone-based MRA studies. It delivers selective mineralocorticoid receptor blockade without androgen receptor activation-critical for sex hormone-sensitive cardiovascular and renal models. • 8.6-fold in vivo potency vs. spironolactone; negligible AR binding eliminates antiandrogenic artifacts in male rodent studies. • Only commercially available Δ1-hydrase substrate for investigating primate-specific metabolic conversion to drospirenone. • 99.84% HPLC purity; powder stable at -20°C (3 years). Ships ambient with blue ice. For R&D only.

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
CAS No. 74220-07-8
Cat. No. B1212842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirorenone
CAS74220-07-8
Synonyms6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione
spirorenone
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C
InChIInChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1
InChIKeyNZUIUYWHFPQZBH-HXCATZOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirorenone (CAS 74220-07-8): Steroidal Antimineralocorticoid Research Compound with 8.6-Fold Potency Advantage Over Spironolactone


Spirorenone (INN, developmental code ZK-35973) is a synthetic steroidal antimineralocorticoid of the spirolactone group, developed by Schering AG and patented as a highly effective aldosterone antagonist [1]. The compound features a distinctive 6β,7β;15β,16β-dimethylene steroidal spirolactone scaffold (C24H28O3, MW 364.48) that distinguishes it structurally from all clinically established mineralocorticoid receptor antagonists (MRAs) [2]. Although never marketed, spirorenone was the most potent antimineralocorticoid identified at the time of its discovery, exhibiting 5- to 8-fold the antimineralocorticoid activity of spironolactone in animal models [3]. Its development program was ultimately redirected following the serendipitous discovery of its species-specific metabolic conversion to drospirenone in humans and monkeys, a finding that spawned the development of drospirenone as a marketed progestin contraceptive [1].

Why Spirorenone Cannot Be Substituted by Spironolactone, Drospirenone, or Eplerenone in Research Applications


Spirorenone occupies a unique position in the MRA pharmacopeia that precludes simple interchange with its closest structural or pharmacological analogs. Unlike spironolactone, which carries significant off-target activity at the androgen receptor (AR IC50 = 77 nM) and progesterone receptor (PR IC50 = 743 nM), spirorenone demonstrates virtually no AR affinity [1]. Unlike its metabolite drospirenone, which functions as a potent progestin and antiandrogen in addition to MRA activity, spirorenone itself lacks the progestogenic activity in rodents that characterizes drospirenone, enabling cleaner mechanistic studies of pure antimineralocorticoid action in these species [2]. Furthermore, spirorenone's paradoxical pharmacology — 8.6-fold greater in vivo antimineralocorticoid potency than spironolactone yet lower in vitro mineralocorticoid receptor (MCR) binding affinity — represents a structure-activity relationship that cannot be replicated by any marketed MRA and remains of significant investigative interest [3]. The compound's unique species-specific metabolic conversion to drospirenone via Δ1-hydrase (operative in humans and monkeys but not rodents) further distinguishes it as an irreplaceable probe for studying primate-specific steroid metabolism [2].

Spirorenone (CAS 74220-07-8) Quantitative Differentiation Evidence Against Closest MRAs


In Vivo Antimineralocorticoid Potency: 8.6-Fold Superiority Over Spironolactone in the Rat Renal Model

In a direct head-to-head comparison conducted in adrenalectomized, glucocorticoid-treated rats, spirorenone demonstrated 8.6 times the antialdosterone potency of spironolactone, measured by inhibition of aldosterone-induced changes in urinary sodium and potassium excretion [1]. Notably, this 8.6-fold potency advantage was observed despite spirorenone displaying lower in vitro affinity for the mineralocorticoid receptor (MCR) than spironolactone, suggesting the involvement of active metabolites or non-competitive mechanisms in its in vivo action. Four structural derivatives of spirorenone were simultaneously evaluated in the same study: the C1/C2 saturated derivative (dihydrospirorenone) retained 7.6-fold potency with 2-fold higher MCR binding than spironolactone, while the 17-spiroether derivative showed only 1.7-fold potency [1].

Mineralocorticoid receptor antagonism In vivo pharmacology Aldosterone antagonism

Paradoxical MCR Binding–In Vivo Potency Gap: A Pharmacological Signature Not Shared by Spironolactone

In the same comparative study by Casals-Stenzel et al. (1984), spirorenone exhibited lower in vitro affinity for rat kidney mineralocorticoid receptors (MCR) than spironolactone, despite its 8.6-fold higher in vivo potency [1]. This gap between binding affinity and functional antagonism is pharmacologically unusual: most MRAs, including spironolactone, show a direct (though not linear) relationship between MCR binding and in vivo antialdosterone activity. In contrast, the C1/C2 saturated derivative (dihydrospirorenone) showed a more conventional profile — 2-fold the MCR binding activity of spironolactone accompanied by 7.6-fold in vivo potency [1]. The derivative with a 17β-hydroxyl/17α-hydroxypropyl configuration (compound III) exhibited the most extreme dissociation, possessing only one-tenth the MCR binding capacity of spironolactone yet retaining 1.3-fold higher in vivo activity, a result attributed to metabolic activation [1].

Receptor binding Structure-activity relationship MCR pharmacology

Androgen Receptor Selectivity: Near-Complete AR Avoidance Versus Spironolactone's Significant Antiandrogenic Activity

Spirorenone has been characterized as possessing virtually no affinity for the androgen receptor (AR), as demonstrated in human prostate cytosol binding studies [1]. This stands in stark contrast to spironolactone, which exhibits an AR IC50 of 77 nM — a level of antiandrogenic activity that is clinically significant and accounts for spironolactone's well-documented side effects including gynecomastia (incidence of 30% at low dose and 62% at high dose in clinical studies) [2]. Spironolactone also shows meaningful binding to the progesterone receptor (IC50 = 743 nM), whereas spirorenone's progestogenic activity is species-dependent: detectable in rabbits but absent in mice and rats [1]. This selectivity profile means that in rodent models — the most common preclinical species — spirorenone can function as a functionally pure MRA, unconfounded by AR or PR-mediated effects.

Receptor selectivity Androgen receptor Off-target profiling

Human Pharmacokinetic Profile: Defined Single-Dose and Steady-State Parameters from Phase I Trials

Spirorenone's human pharmacokinetics were characterized in Phase I studies involving healthy male volunteers receiving single and 14-day repeated oral doses of 10 mg and 40 mg [1]. Absorption was rapid and dose-independent, with a half-life of 20–30 minutes, achieving mean peak plasma concentrations (Cmax) of approximately 100 ng/mL (10 mg dose) and 260 ng/mL (40 mg dose) at 1–2 hours post-dose [1]. Disposition followed a biphasic pattern: a distribution half-life of 50–60 minutes and a terminal elimination half-life of 5–6 hours [1]. Critically, no significant drug accumulation was observed after 14 days of repeated dosing, and no enzyme induction was detected, indicating a stable and predictable pharmacokinetic profile distinct from spironolactone's complex active-metabolite-driven pharmacology [1]. The active metabolite 1,2-dihydrospirorenone accumulated with repeated dosing, with its AUC relative to the parent drug increasing from 16% (single dose) to 52% (multiple dose) [1].

Pharmacokinetics Phase I clinical data Oral absorption

Species-Specific Δ1-Hydrase Metabolism: Spirorenone as a Unique Probe for Human- and Primate-Specific Steroid Biotransformation

A defining and pharmaceutically consequential feature of spirorenone is its species-specific metabolic conversion to drospirenone (1,2-dihydrospirorenone) via the enzyme Δ1-hydrase, a transformation that occurs in humans and monkeys but not in rodents [1][2]. This metabolic pathway was discovered serendipitously during clinical trials when low doses of spirorenone unexpectedly suppressed testosterone levels in male volunteers — an effect traced to the potent progestogenic and antiandrogenic activity of the metabolite drospirenone [1]. In cynomolgus monkeys (Macaca fascicularis) receiving 20 mg/kg oral spirorenone daily, steady-state plasma levels of unchanged drug reached 711 ± 213 ng/mL, with 1,2-dihydrospirorenone and hydroxy-1,2-dihydrospirorenone identified as major circulating metabolites by mass spectrometry [3]. This metabolic conversion is unique among spirolactone MRAs: spironolactone undergoes thioester hydrolysis and dethioacetylation, while eplerenone undergoes CYP3A4-mediated oxidation, neither involving a Δ1-hydrase-mediated saturation pathway [4].

Drug metabolism Species-specific biotransformation Δ1-hydrase

Structural Scaffold Uniqueness: The 6β,7β;15β,16β-Dimethylene Chemotype as a Distinct MRA Starting Point

Spirorenone's 6β,7β;15β,16β-dimethylene steroidal spirolactone core represents a chemotype distinct from all clinically approved MRAs [1]. Spironolactone bears a 7α-thioacetyl group; eplerenone features a 9α,11α-epoxy moiety; and drospirenone, while sharing the 6β,7β;15β,16β-dimethylene pattern, is the C1/C2 saturated congener of spirorenone — a single structural modification that profoundly shifts pharmacological profile from pure antimineralocorticoid to combined progestin–antiandrogen [2]. Medicinal chemistry efforts led by Nickisch et al. (1985) systematically explored spirorenone derivatives, demonstrating that modifications to the 1α,2α-position (e.g., 1α,2α-methylene derivative 20) could preserve antialdosterone potency comparable to spirorenone without improving endocrinological selectivity, while most other substituent variations (compounds 4–11, 15–19, 21) sharply decreased activity, underscoring the narrow SAR around this scaffold [3]. The Δ1 double bond that distinguishes spirorenone from drospirenone is thus confirmed as a critical pharmacophoric element governing the balance between pure MRA activity and mixed hormonal pharmacology [3].

Medicinal chemistry Spirolactone SAR Scaffold diversification

Spirorenone (CAS 74220-07-8): High-Value Research and Industrial Application Scenarios


Preclinical MRA efficacy studies in rodent cardiovascular or renal disease models requiring maximal antimineralocorticoid potency with minimal endocrine confounding

In adrenalectomized rat models and other rodent cardiovascular/renal disease paradigms, spirorenone's 8.6-fold potency advantage over spironolactone [1] allows researchers to achieve robust MCR blockade at substantially lower doses, reducing compound consumption. Its lack of androgen receptor affinity, contrasted with spironolactone's AR IC50 of 77 nM, eliminates the antiandrogenic confounding that complicates interpretation of spironolactone studies in male animals — a critical advantage when studying outcomes influenced by sex hormones such as cardiac fibrosis, blood pressure regulation, or metabolic parameters [2].

Investigating non-classical MRA mechanisms: using spirorenone's MCR binding–in vivo potency paradox as a pharmacological probe

Spirorenone's unique dissociation between low in vitro MCR binding affinity and high in vivo potency (8.6× spironolactone) makes it an exceptional tool for studying MRA mechanisms beyond simple competitive antagonism, including the contribution of active metabolites, allosteric modulation, or residence time effects [1]. Researchers can pair spirorenone with its C1/C2 saturated derivative dihydrospirorenone (7.6× potency, 2× MCR binding) to systematically dissect the structural determinants of this binding–efficacy paradox using matched in vitro binding and in vivo functional assays [1].

Studying primate-specific Δ1-hydrase-mediated steroid metabolism and spirorenone-to-drospirenone bioconversion

Spirorenone is the only commercially accessible substrate for investigating Δ1-hydrase activity — a biotransformation pathway exclusive to primates that converts a pure antimineralocorticoid into the progestin–antiandrogen drospirenone [3]. In cynomolgus monkey models, spirorenone at 20 mg/kg/day yields steady-state plasma levels of 711 ± 213 ng/mL with measurable 1,2-dihydrospirorenone and hydroxy-metabolite formation [4]. This scenario enables drug metabolism researchers to study species-specific steroid metabolism, while synthetic chemists can employ spirorenone as a direct precursor for generating drospirenone via chemical or enzymatic Δ1 reduction [4].

Medicinal chemistry SAR programs exploring spirolactone scaffold diversification toward next-generation selective MRAs

The 6β,7β;15β,16β-dimethylene scaffold of spirorenone provides medicinal chemists with a validated, high-potency MRA chemotype whose SAR has been systematically mapped by Nickisch et al. (1985) [5]. The narrow SAR around this scaffold — where most substituent variations sharply decrease activity but select modifications (e.g., 1α,2α-methylene) preserve potency — offers a well-defined chemical space for rational design. Critically, the Δ1 double bond that distinguishes spirorenone from drospirenone represents a single tunable structural element controlling the switch between pure MRA activity and combined progestogenic–antiandrogenic pharmacology, a design principle not exploitable with spironolactone, eplerenone, or the non-steroidal finerenone scaffold [5].

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